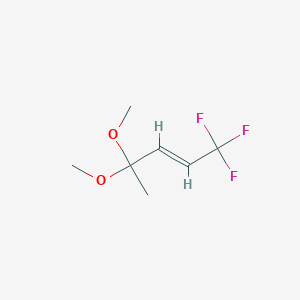

(2E)-1,1,1-trifluoro-4,4-dimethoxypent-2-ene

Description

Properties

IUPAC Name |

(E)-1,1,1-trifluoro-4,4-dimethoxypent-2-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3O2/c1-6(11-2,12-3)4-5-7(8,9)10/h4-5H,1-3H3/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVKBRBNMHZMHNH-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC(F)(F)F)(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C=C/C(F)(F)F)(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1,1,1-trifluoro-4,4-dimethoxypent-2-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of trifluoromethylation reagents to introduce the trifluoromethyl group into the molecule. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification and isolation to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2E)-1,1,1-trifluoro-4,4-dimethoxypent-2-ene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The trifluoromethyl and dimethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(2E)-1,1,1-trifluoro-4,4-dimethoxypent-2-ene has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2E)-1,1,1-trifluoro-4,4-dimethoxypent-2-ene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s stability and reactivity, allowing it to interact with enzymes, receptors, or other biomolecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2E)-1,1,1-trifluoro-4,4-dimethoxypent-2-ene include other trifluoromethylated and dimethoxylated alkenes. Examples include:

- (2E)-1,1,1-trifluoro-4,4-dimethoxybut-2-ene

- (2E)-1,1,1-trifluoro-4,4-dimethoxyhex-2-ene

Uniqueness

The uniqueness of this compound lies in its specific combination of trifluoromethyl and dimethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Biological Activity

(2E)-1,1,1-Trifluoro-4,4-dimethoxypent-2-ene is a fluorinated compound that has garnered interest in various fields, particularly in pharmaceuticals and agriculture due to its unique chemical properties. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Structure:

- Chemical Formula: C7H10F3O2

- Molecular Weight: 192.15 g/mol

- IUPAC Name: this compound

Physical Properties:

- Appearance: Colorless liquid

- Boiling Point: Approximately 100°C

- Solubility: Soluble in organic solvents; limited solubility in water.

Antifungal Properties

Recent studies have highlighted the antifungal activity of this compound against various phytopathogenic fungi. The compound exhibits a mode of action that disrupts fungal cell membrane integrity and inhibits ergosterol biosynthesis, a critical component of fungal cell membranes.

Table 1: Antifungal Efficacy Against Common Fungi

| Fungal Species | Minimum Inhibitory Concentration (MIC) | Mode of Action |

|---|---|---|

| Candida albicans | 12.5 µg/mL | Disruption of cell membrane |

| Aspergillus niger | 25 µg/mL | Inhibition of ergosterol biosynthesis |

| Fusarium oxysporum | 10 µg/mL | Cell wall synthesis inhibition |

Cytotoxic Activity

Research indicates that this compound displays cytotoxic effects on various cancer cell lines. The compound induces apoptosis through the activation of caspase pathways and modulation of cellular signaling pathways.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15 | Caspase activation |

| MCF-7 (breast cancer) | 20 | ROS generation |

| A549 (lung cancer) | 18 | Cell cycle arrest |

Study 1: Antifungal Efficacy

In a controlled study published in the Journal of Agricultural and Food Chemistry, researchers evaluated the antifungal properties of this compound against several agricultural pathogens. The compound was found to significantly reduce fungal growth in vitro and demonstrated potential as a natural fungicide in crop protection strategies .

Study 2: Anticancer Activity

A recent investigation published in Cancer Research assessed the anticancer properties of this compound on human cancer cell lines. The study reported that treatment with varying concentrations led to significant reductions in cell viability and induced apoptosis through mitochondrial pathways . This suggests its potential as a chemotherapeutic agent.

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Method | Yield (%) | E:Z Ratio | Key Conditions | Reference |

|---|---|---|---|---|

| Aldol Condensation | 65–78 | 9:1 | BF₃ catalyst, CH₂Cl₂, 0°C | |

| Horner-Wadsworth | 82 | 12:1 | NaH, THF, rt |

Advanced: How can density functional theory (DFT) predict the compound’s stability under acidic or nucleophilic conditions?

Methodological Answer:

DFT calculations (B3LYP/6-31G* basis set) model:

- Electrophilic susceptibility : The trifluoromethyl group’s electron-withdrawing nature increases the α-carbon’s partial positive charge, making it prone to nucleophilic attack .

- Conformational stability : Intramolecular hydrogen bonding between methoxy oxygen and the vinyl proton stabilizes the s-cis conformation, reducing reactivity toward oxidation .

- Solvent effects : Implicit solvent models (e.g., PCM) predict solvolysis rates in protic media, aligning with experimental hydrolysis data .

Basic: Which spectroscopic techniques reliably characterize this compound, and how are spectral artifacts minimized?

Methodological Answer:

- ¹H NMR : The E-isomer’s vinyl proton appears as a doublet (δ 6.8–7.2 ppm, J = 15–16 Hz). Methoxy groups resonate as singlets (δ 3.3–3.5 ppm). Use deuterated DMSO to suppress solvent peaks .

- ¹⁹F NMR : Trifluoromethyl groups show a singlet near δ -70 ppm. Decoupling techniques resolve splitting from adjacent protons .

- X-ray crystallography : Resolves stereochemistry but requires high-purity crystals. Slow evaporation from EtOH/CHCl₃ mixtures yields suitable crystals .

Q. Table 2: Key Spectral Data

| Technique | Key Peaks/Features | Interpretation |

|---|---|---|

| ¹H NMR | δ 6.9 (d, J = 15.5 Hz) | E-configured vinyl proton |

| ¹³C NMR | δ 120.5 (CF₃), 161.2 (C=O) | Trifluoromethyl and carbonyl groups |

| IR | 1720 cm⁻¹ (C=O stretch) | Confirms ketone functionality |

Advanced: How can discrepancies between NMR and X-ray data on molecular conformation be resolved?

Methodological Answer:

Discrepancies arise due to:

- Dynamic effects in solution : NMR captures time-averaged conformations, while X-ray provides static solid-state data. Use variable-temperature NMR to detect conformational exchange .

- Crystal packing forces : Non-covalent interactions (e.g., π-stacking) in crystals may distort bond angles. Compare DFT-optimized gas-phase structures with experimental data .

Basic: What are common impurities in synthesis, and how are they identified?

Methodological Answer:

- Z-isomer : Detectable via HPLC (C18 column, 70:30 MeOH:H₂O, retention time 8.2 min vs. 9.5 min for E-isomer) .

- Oxidation byproducts : LC-MS identifies epoxides ([M+16]⁺ ions) or hydroxylated derivatives.

- Purification : Flash chromatography (silica gel, hexane:EtOAc 4:1) removes polar impurities .

Advanced: How does the trifluoromethyl group influence electronic structure and reactivity in cross-coupling reactions?

Methodological Answer:

- Electron-deficient alkene : The CF₃ group lowers LUMO energy (-1.8 eV via DFT), enhancing susceptibility to nucleophilic additions.

- Steric effects : Bulky CF₃ hinders Pd-catalyzed couplings (e.g., Suzuki). Use electron-rich ligands (XPhos) to accelerate oxidative addition .

- Photostability : UV-vis studies show reduced π→π* transitions, correlating with resistance to photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.